![molecular formula C19H19FN4O B6477287 3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640818-08-0](/img/structure/B6477287.png)
3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
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Overview
Description
Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Molecular Structure Analysis
The structure of synthesized compounds can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The synthesis of pyrazoline is performed via one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be characterized by physicochemical properties and spectral means (IR and NMR) .Scientific Research Applications
Neuroprotection and Oxidative Stress
Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) . Its primary mechanism of action involves reducing oxidative stress by neutralizing harmful reactive oxygen species (ROS). Researchers have explored its neuroprotective effects in neurodegenerative diseases, stroke, and traumatic brain injury.
Cancer Research
Several derivatives of Edaravone have demonstrated cytotoxicity in cancer cell lines. For instance, compound 3i exhibited significant scavenging activity with an IC50 of 6.2 ± 0.6 µM against RKO cells . Investigating its potential as an adjunct therapy in cancer treatment remains an active area of research.
Pyrazole-Based Drug Development
Edaravone belongs to the pyrazolone class of compounds. Researchers have synthesized related pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , which may have similar pharmacological properties . These compounds could serve as lead structures for developing novel drugs.
Metabolic Disorders
Given its unique structure, Edaravone might influence metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, and insulin sensitivity.
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their cytotoxic activity Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Mechanism of Action
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPHBJWNAIYJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea |
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